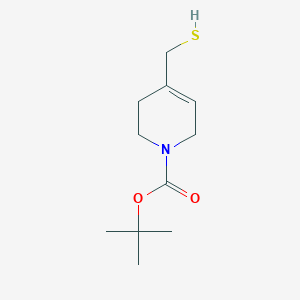
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C7H4F3N3O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a trifluoroacetamido group attached to a pyrazine ring, which imparts distinct reactivity and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine-2-carboxylic acid and 2,2,2-trifluoroacetamide as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate. Additionally, coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid group for nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous solvents.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted pyrazine derivatives.
Applications De Recherche Scientifique
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions. The trifluoroacetamido group can enhance binding affinity and specificity in biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its fluorinated structure may improve drug stability and bioavailability.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyrazine ring may also participate in π-π stacking interactions, further enhancing binding affinity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the trifluoroacetamido group, resulting in different reactivity and biological activity.
3-(Trifluoromethyl)pyrazine-2-carboxylic acid: Contains a trifluoromethyl group instead of a trifluoroacetamido group, leading to variations in chemical properties and applications.
2,3-Pyrazinedicarboxylic acid:
Uniqueness
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H4F3N3O3 |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
3-[(2,2,2-trifluoroacetyl)amino]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3N3O3/c8-7(9,10)6(16)13-4-3(5(14)15)11-1-2-12-4/h1-2H,(H,14,15)(H,12,13,16) |
Clé InChI |
RMRNZKKXAGOOGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



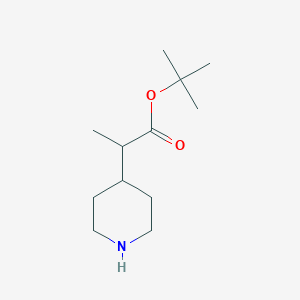
![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
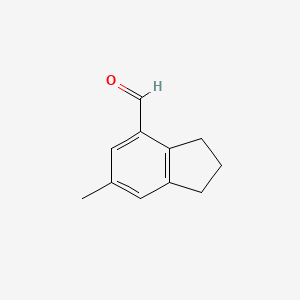
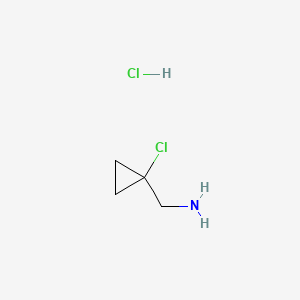
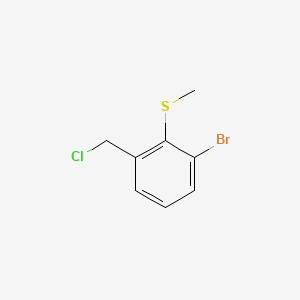
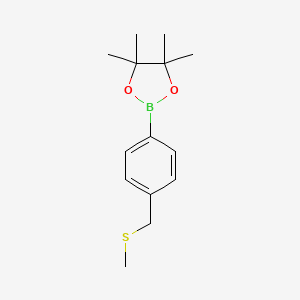
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)
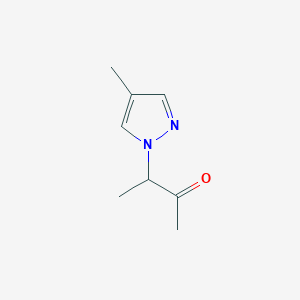
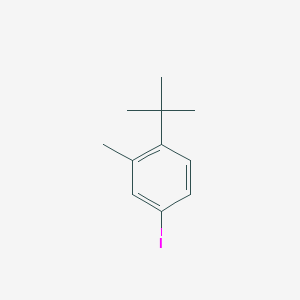
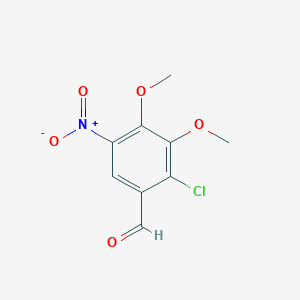
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
